N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a furan-substituted pyridine core and a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan-pyridine hybrid may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)15-4-1-3-13(9-15)11-18(25)24-12-14-6-7-23-16(10-14)17-5-2-8-26-17/h1-10H,11-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCOTGYXVGIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H15F3N3O
- Molecular Weight : 293.326 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the inhibition of anti-apoptotic proteins such as Bcl-2. For instance, a study demonstrated that derivatives of similar structures displayed IC50 values less than those of reference drugs like doxorubicin in Jurkat and A-431 cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Research Findings and Case Studies
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Routes :
- Pharmacological Potential: The furan-pyridine core in the target compound may offer advantages in CNS drug design due to improved blood-brain barrier penetration compared to bulkier systems (e.g., ’s thienopyrimidinone) .
Challenges :
- The electron-deficient trifluoromethyl group may complicate synthetic modification, as seen in ’s production scale-up challenges .
Q & A
Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Use 2-pyridinemethanol and halogenated nitrobenzene derivatives under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .
- Reduction : Employ iron powder in acidic media (e.g., HCl) to reduce nitro groups to amines, ensuring stoichiometric control to avoid over-reduction .
- Condensation : React the amine intermediate with activated carboxylic acids (e.g., cyanoacetic acid) using condensing agents like DCC or EDC in dichloromethane, with triethylamine as a base .
Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements can be achieved by optimizing catalyst loading (e.g., 1.2–1.5 eq. of iron powder) and reaction temperature (25–40°C for condensation) .
Q. What spectroscopic techniques are critical for structural characterization, and how should data be interpreted?
- NMR : Use - and -NMR to confirm the presence of the furan (δ 6.3–7.4 ppm for aromatic protons), pyridine (δ 8.0–8.5 ppm), and trifluoromethyl (δ -60 ppm in -NMR) moieties.
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 60.5° between aromatic rings in related acetamides) to confirm stereoelectronic effects .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for ).
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine powders or vapors.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
The group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability by resisting oxidative degradation. This group also induces electron-withdrawing effects, altering the compound’s reactivity in electrophilic substitution reactions. Computational modeling (e.g., DFT) predicts improved binding affinity to hydrophobic enzyme pockets, relevant for kinase inhibition studies .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural analysis?
- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., rotamers causing split signals).
- X-ray Validation : Compare experimental NMR data with crystallographically determined bond lengths and angles to identify discrepancies (e.g., hydrogen bonding affecting chemical shifts) .
- 2D NMR : Use - HSQC and HMBC to assign coupling patterns and confirm connectivity in complex regions (e.g., pyridinylmethyl groups) .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
- Solvent Screening : Recrystallize from toluene or ethyl acetate/hexane mixtures to obtain single crystals.
- Temperature Control : Slow evaporation at 4°C promotes ordered crystal growth.
- Hydrogen Bonding : Introduce polar substituents (e.g., -OH, -NH) to stabilize crystal packing via N–H···O interactions, as seen in related acetamides (d = 2.89 Å) .
Q. How can SAR studies be designed to evaluate the biological activity of this compound?
- Analog Synthesis : Modify the furan ring (e.g., replace with thiophene) or trifluoromethyl position to assess activity changes.
- In Vitro Assays : Screen against target enzymes (e.g., COX-2, EGFR) using fluorescence polarization or SPR.
- Computational Docking : Use AutoDock Vina to predict binding modes, prioritizing residues within 4 Å of the group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
